Product packaging for Benzyl 2-(2-aminoethoxy)acetate(Cat. No.:)

Benzyl 2-(2-aminoethoxy)acetate

Cat. No.: B12820124
M. Wt: 209.24 g/mol
InChI Key: HTJODGVBKFRBIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Benzyl 2-(2-aminoethoxy)acetate hydrochloride is a chemical compound with the molecular formula C11H16ClNO3 and an average mass of 245.703 Da . It is supplied as the hydrochloride salt (1:1) to enhance stability and is identified by CAS Registry Number 2919955-54-5 . This compound serves as a valuable synthetic intermediate and building block in organic and medicinal chemistry research. Its structure, featuring an ester-protected carboxylic acid and a primary amine, makes it a versatile precursor for constructing more complex molecules. Researchers utilize this compound in the synthesis of derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid, which are important for developing linkers and spacers, particularly in the field of polyethylene glycol (PEG) synthesis . Such PEG-based linkers have broad applications in bioconjugation, drug delivery system development, and solid-phase peptide synthesis . The benzyl ester group can be selectively removed under mild hydrogenation conditions, allowing for further functionalization of the molecule. This product is intended for research and development purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15NO3 B12820124 Benzyl 2-(2-aminoethoxy)acetate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

benzyl 2-(2-aminoethoxy)acetate

InChI

InChI=1S/C11H15NO3/c12-6-7-14-9-11(13)15-8-10-4-2-1-3-5-10/h1-5H,6-9,12H2

InChI Key

HTJODGVBKFRBIC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)COCCN

Origin of Product

United States

Advanced Synthetic Methodologies for Benzyl 2 2 Aminoethoxy Acetate and Its Precursors

Strategic Approaches to Ether and Ester Linkage Formation

The creation of the ether and ester bonds in Benzyl (B1604629) 2-(2-aminoethoxy)acetate (B1259841) and its precursors requires precise control over reaction conditions to ensure high yields and purity.

Chemo- and Regioselective Etherification Routes to Aminoethoxy Acetates

The synthesis of the aminoethoxy acetate (B1210297) backbone often begins with the formation of an ether linkage. A common precursor, 2-(2-aminoethoxy)ethanol, can be synthesized through various routes. One method involves the dibenzylation of 2-(2-aminoethoxy)ethanol, followed by alkylation of the hydroxyl group. google.com This approach protects the amino group, allowing for selective reaction at the hydroxyl position.

A patented method describes the synthesis of a related compound, 2-(2-(2-aminoethoxy) ethoxy) acetic acid, starting from 2-[2-(2-chloroethoxy)ethoxy]ethanol. patsnap.com In this multi-step synthesis, the chloro group is first converted to an iodide, which then reacts with potassium phthalimide (B116566) to form a protected amine intermediate. google.com This highlights a strategic approach where the amine is protected early in the synthesis to allow for subsequent modifications.

Esterification and Transesterification Pathways for Acetate Formation

The formation of the acetate ester is a critical step in the synthesis of the target molecule. This can be achieved through direct esterification or by transesterification.

Esterification: In a typical esterification, a carboxylic acid is reacted with an alcohol in the presence of an acid catalyst. The synthesis of benzyl acetate, for example, can be achieved by reacting benzyl alcohol with acetic acid.

Transesterification: This process involves the exchange of the alkoxy group of an ester with another alcohol. wikipedia.org It is often catalyzed by acids or bases. wikipedia.orgmasterorganicchemistry.com Strong acids protonate the carbonyl group, making it more electrophilic, while bases increase the nucleophilicity of the alcohol. wikipedia.org The reaction equilibrium can be driven towards the desired product by removing the alcohol byproduct, often through distillation. wikipedia.org For instance, esters with larger alkoxy groups can be synthesized from methyl or ethyl esters by heating the reaction mixture. wikipedia.org Transesterification is a key process in the large-scale production of polyesters. wikipedia.org

Novel Protecting Group Strategies for the Amino Functionality in Aminoethoxy Acetate Synthesis

Common amino protecting groups include:

Benzyloxycarbonyl (Z): This group is stable and can be removed by methods like catalytic hydrogenation (H2/Pd) or using HBr in acetic acid. creative-peptides.com

tert-Butoxycarbonyl (Boc): Boc is widely used and is cleaved under acidic conditions, such as with trifluoroacetic acid (TFA). organic-chemistry.orgcreative-peptides.com

9-Fluorenylmethyloxycarbonyl (Fmoc): The Fmoc group is notable for its removal under mild basic conditions, typically with a dilute solution of piperidine (B6355638) in DMF. organic-chemistry.orgcreative-peptides.com This allows for orthogonal protection strategies where other acid-labile groups remain intact. organic-chemistry.org

Trityl (Trt): This bulky group can be used for amine protection and is removed under acidic conditions. libretexts.org

The choice of protecting group is critical and depends on the stability required during subsequent reaction steps and the need for selective deprotection. organic-chemistry.org For instance, the use of an Fmoc group allows for deprotection without affecting acid-sensitive groups like Boc or trityl. organic-chemistry.orgthieme-connect.de

Protecting GroupAbbreviationCommon Deprotection Conditions
BenzyloxycarbonylZ, CbzH₂/Pd, HBr/AcOH, Na/liquid NH₃ creative-peptides.com
tert-ButoxycarbonylBocAnhydrous TFA at 0°C creative-peptides.com
9-FluorenylmethyloxycarbonylFmocDilute piperidine solution in DMF creative-peptides.com
TritylTrtAcid, Hydrogenolysis libretexts.org
p-ToluenesulfonylTosNa/liquid NH₃ creative-peptides.com
TrifluoroacetylTfaPiperidine, Sodium Hydroxide (B78521) creative-peptides.com

Introduction and Orthogonal Deprotection of Benzyl Groups in Aminoethoxy Acetate Synthesis

The benzyl group is frequently used to protect hydroxyl and amino functionalities. jk-sci.com It can be introduced via Williamson ether synthesis or by using benzyl trichloroacetimidate (B1259523) under acidic conditions. organic-chemistry.org

A key advantage of the benzyl group is its removal by catalytic hydrogenolysis (e.g., using Pd/C and H₂), which is a mild method that often does not affect other protecting groups. jk-sci.comorganic-chemistry.org This allows for orthogonal deprotection strategies, where different protecting groups can be removed selectively in any order without affecting others. thieme-connect.desigmaaldrich.com

For example, a benzyl ether can be cleaved in the presence of a p-methoxybenzyl ether using specific catalysts. thieme-connect.de The benzyl group's stability to a wide range of reagents makes it a valuable tool in multi-step synthesis. jk-sci.com Alternative deprotection methods include using strong acids or oxidative cleavage. organic-chemistry.org

Protecting Group CombinationDeprotection Strategy
Benzyl (Bn) and p-Methoxybenzyl (PMB)Selective cleavage of Bn with Raney nickel thieme-connect.de
Fmoc and BocOrthogonal deprotection: Fmoc with base, Boc with acid organic-chemistry.org
Dde/ivDde and Fmoc/tBuDde/ivDde removed with hydrazine, stable to piperidine and TFA sigmaaldrich.com

Catalytic Methodologies for the Formation of Aminoethoxy Acetate Bonds

Catalysis plays a crucial role in the efficient formation of the ester and amide bonds within the target molecule and its precursors.

Acid-Catalyzed Approaches

Acid catalysis is a cornerstone of esterification and transesterification reactions. wikipedia.org In the context of forming the acetate ester, an acid catalyst protonates the carbonyl oxygen of acetic acid, increasing its electrophilicity and facilitating nucleophilic attack by the alcohol. khanacademy.org

Similarly, acid catalysis is effective in transesterification reactions. wikipedia.orgscielo.br For instance, the transesterification of ethyl acetate with glycerol (B35011) can be catalyzed by sulfuric acid or p-toluenesulfonic acid. scielo.brbiofueljournal.com These catalysts enable the reaction to proceed under milder conditions than would otherwise be required. scielo.br

Recent studies have also shown that simple organic acids, like acetic acid, can catalyze the amidation of unactivated esters. rhhz.netnih.gov The proposed mechanism involves a concerted acyl substitution, where the formation of the C-N bond and the cleavage of the C-O bond occur simultaneously, avoiding a tetrahedral intermediate. rhhz.net

ReactionCatalystKey Features
EsterificationStrong acids (e.g., H₂SO₄)Protonates the carbonyl group, enhancing electrophilicity. khanacademy.org
TransesterificationStrong acids (e.g., H₂SO₄, TsOH), Amberlyst resinsEnables exchange of alkoxy groups. scielo.brbiofueljournal.com
Amidation of EstersAcetic AcidCatalyzes the reaction between esters and amines to form amides. rhhz.netnih.gov

Enzyme-Mediated Synthesis of Related Aminoethoxy Acetate Esters

The use of enzymes in organic synthesis offers a powerful tool for the selective production of complex molecules under mild reaction conditions. For the synthesis of aminoethoxy acetate esters, lipases are particularly relevant due to their well-established ability to catalyze esterification and transesterification reactions. While direct enzymatic synthesis of Benzyl 2-(2-aminoethoxy)acetate is not extensively documented in publicly available literature, the synthesis of structurally related amino acid esters and other esters provides a strong basis for the feasibility of such a biocatalytic approach.

Lipases, such as those from Candida antarctica (CALB), Thermomyces lanuginosus, and Pseudomonas fluorescens, have been successfully employed in the synthesis of various esters, including β-amino acid esters. researchgate.netunipd.itmdpi.com For instance, Lipase (B570770) TL IM from Thermomyces lanuginosus has been used for the Michael addition of aromatic amines to acrylates to produce β-amino acid esters in a continuous-flow system, showcasing the potential for efficient, enzyme-catalyzed C-N bond formation followed by esterification. mdpi.com This methodology highlights the use of methanol (B129727) as a green reaction medium and achieves high yields in short reaction times. mdpi.com

Another relevant example is the lipase-catalyzed synthesis of benzyl acetate, a structurally similar ester. The use of immobilized lipases, for example, on chitosan-polyphosphate beads, has been shown to be effective for the acetylation of benzyl alcohol, achieving high conversion yields. mdpi.com Furthermore, the transesterification of ethyl acetate with isoamyl alcohol catalyzed by an immobilized lipase from Candida cylindracea demonstrates the applicability of this method for producing esters in non-aqueous solvents like n-hexane. nih.govnih.gov

The enantioselectivity of lipases is a key advantage, as demonstrated in the resolution of racemic amines and alcohols. unipd.it This property could be harnessed in the synthesis of chiral derivatives of aminoethoxy acetate esters. The choice of solvent, temperature, and acyl donor are critical parameters that influence the reaction rate and yield in these enzymatic syntheses. mdpi.commdpi.com

EnzymeSubstrate(s)Reaction TypeKey FindingsReference
Lipase TL IM (Thermomyces lanuginosus)Aromatic amines, AcrylatesMichael AdditionContinuous-flow synthesis of β-amino acid esters in methanol. mdpi.com
Candida antarctica Lipase B (CALB)Benzyl alcohol, Acyl donorsAcetylationImmobilized on chitosan-polyphosphate beads for benzyl acetate synthesis. mdpi.com
Candida cylindracea LipaseEthanol, Propionic acidEsterificationSynthesis of various esters in nearly anhydrous hexane. nih.gov
Pseudomonas fluorescens LipaseRacemic indole (B1671886) ethyl esterHydrolysisHighly efficient kinetic resolution of a racemic ester. unipd.it

Palladium-Catalyzed Functionalization Strategies

Palladium catalysis has become an indispensable tool in modern organic synthesis, offering versatile and efficient routes for the formation of carbon-carbon and carbon-heteroatom bonds. For the synthesis of this compound and its precursors, several palladium-catalyzed strategies can be envisioned, primarily focusing on the formation of the benzyl ester moiety.

One prominent strategy involves the palladium-catalyzed C-H activation and functionalization of benzylic positions. Research has demonstrated the palladium-catalyzed acetoxylation of benzylic C-H bonds, which could be a direct route to benzyl esters from readily available toluene (B28343) derivatives. researchgate.net This approach often utilizes a directing group to achieve high selectivity.

Another powerful method is the palladium-catalyzed cross-coupling reaction. For instance, the coupling of aryl or benzyl halides with alcohols, known as the Buchwald-Hartwig amination and related C-O coupling reactions, could be adapted for the synthesis of the target molecule. These reactions have been significantly advanced through the development of specialized phosphine (B1218219) ligands that enhance the catalytic activity of palladium, enabling couplings under milder conditions and with a broader range of substrates. nih.gov

The direct carbonylation of benzyl alcohols or halides in the presence of an alcohol is another viable palladium-catalyzed route to esters. acs.orgrsc.org For example, the palladium-catalyzed carboalkoxylation of benzyl halides provides a direct method to introduce the ester functionality. acs.org More advanced methods even utilize benzyl formates as both a CO surrogate and a benzyl alcohol source in the synthesis of arylacetamides, a reaction that could potentially be adapted for ester synthesis. rsc.org

Furthermore, palladium-catalyzed reactions are not limited to the formation of the ester bond. They can also be employed in the synthesis of the aminoethoxy fragment or in the coupling of pre-functionalized fragments. For instance, palladium-catalyzed amination reactions could be used to introduce the amino group into a suitable backbone. The development of water-based micellar catalysis for palladium-coupling reactions represents a significant advancement towards more sustainable processes. youtube.com

StrategyReactantsKey FeaturesReference
Benzylic C-H AcetoxylationToluene derivatives, Acetic acidDirect formation of benzyl acetate from C-H bonds, often requires a directing group. researchgate.net
Cross-Coupling (C-O bond formation)Benzyl halide, 2-(2-aminoethoxy)acetic acidVersatile method for forming the ester linkage, ligand choice is crucial. nih.gov
Carbonylative EsterificationBenzyl halide/alcohol, CO, AlcoholDirect introduction of the ester group. acs.org
Debenzylative Cross-CouplingAryl benzyl sulfides, Aryl bromidesDemonstrates C-S bond cleavage and formation, adaptable for C-O bonds. organic-chemistry.org

Green Chemistry Principles Applied to this compound Synthesis

The principles of green chemistry are increasingly guiding the development of new synthetic routes, aiming to reduce the environmental impact of chemical processes. The synthesis of this compound can be made more sustainable by considering these principles, particularly in the choice of solvents and the optimization of atom economy.

Solvent-Free or Environmentally Benign Solvent Systems

The choice of solvent is a critical factor in the environmental footprint of a chemical synthesis. Traditional organic solvents are often volatile, flammable, and toxic. Research into the synthesis of related esters, such as benzyl acetate, has explored several greener alternatives.

Solvent-free reaction conditions represent an ideal scenario from a green chemistry perspective. Mechanically induced solvent-free esterification at room temperature using high-speed ball milling has been reported for the synthesis of various esters, avoiding the use of harmful solvents altogether. unam.mx Similarly, lipase-catalyzed synthesis can often be performed in solvent-free systems or in the presence of a minimal amount of a benign solvent. mdpi.com

When a solvent is necessary, the focus shifts to environmentally benign options. Water is the most desirable green solvent, and the development of water-based micellar catalysis for palladium-coupling reactions is a significant step in this direction. youtube.com For esterification reactions, ionic liquids have been investigated as "green" solvents and catalysts due to their low vapor pressure. nih.gov For example, the synthesis of benzyl acetate has been achieved using 1-ethyl-3-methylimidazolium (B1214524) hydrogen sulfate (B86663) as a catalyst in a solvent-free system. nih.gov Other greener solvent alternatives for ester synthesis include dibasic esters, ethylene (B1197577) carbonate, and propylene (B89431) carbonate. nih.gov

Waste Minimization and Atom Economy Considerations

The concept of atom economy, which measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product, is a cornerstone of green chemistry. rsc.orggoogle.com A high atom economy indicates that the reaction generates minimal waste.

To illustrate, consider a hypothetical synthesis of this compound via a simple esterification reaction between 2-(2-aminoethoxy)acetic acid and benzyl alcohol:

C₄H₉NO₃ + C₇H₈O → C₁₁H₁₅NO₃ + H₂O

The atom economy for this reaction would be calculated as:

(Molecular Weight of Product) / (Sum of Molecular Weights of Reactants) x 100%

Catalytic processes, by their nature, tend to have higher atom economies as the catalyst is used in small amounts and is not consumed in the reaction. rsc.org Therefore, the enzyme-mediated and palladium-catalyzed routes discussed previously are generally more atom-economical than stoichiometric approaches. Minimizing the use of auxiliary substances such as protecting groups and employing catalytic methods are key strategies for improving the atom economy and reducing waste in the synthesis of this compound.

Mechanistic Investigations and Chemical Reactivity of Benzyl 2 2 Aminoethoxy Acetate

Reaction Mechanisms Involving the Primary Amine Functionality

The primary amine group in benzyl (B1604629) 2-(2-aminoethoxy)acetate (B1259841) is a key site for various chemical modifications. Its nucleophilic nature allows it to readily participate in several important organic reactions.

Common reactions involving the primary amine include N-acylation, N-alkylation, and Schiff base formation. For instance, the amine can be acylated using acyl chlorides or anhydrides to form amides. This reaction is often carried out in the presence of a base to neutralize the acidic byproduct. The primary amine can also undergo reductive amination with aldehydes or ketones in the presence of a reducing agent to yield secondary amines rsc.orgrsc.org.

Another notable reaction is the Delépine reaction, which provides a method for synthesizing primary amines from alkyl halides via a quaternary ammonium (B1175870) salt formed with hexamethylenetetramine, followed by acid hydrolysis. wikipedia.org While not a direct reaction of benzyl 2-(2-aminoethoxy)acetate, it represents a synthetic route to primary amines that could be conceptually applied or compared to its own synthesis.

Ester Hydrolysis and Transesterification Kinetics and Mechanisms

The benzyl ester functionality of this compound is susceptible to hydrolysis, a reaction that cleaves the ester bond to yield a carboxylic acid and benzyl alcohol. The kinetics of this process are influenced by factors such as pH and temperature. researchgate.netnih.gov Generally, ester hydrolysis can be catalyzed by either acid or base.

Under basic conditions, the hydrolysis of benzyl esters typically follows a second-order kinetic model, where the rate is dependent on the concentrations of both the ester and the hydroxide (B78521) ion. ias.ac.in The reaction proceeds through a nucleophilic acyl substitution mechanism, involving the attack of a hydroxide ion on the carbonyl carbon of the ester.

The rate of hydrolysis for benzyl esters can be compared to other esters to understand the influence of the benzyl group. For example, studies have compared the hydrolysis rates of various benzyl esters, such as benzyl benzoate, acetate (B1210297), and salicylate, revealing the impact of the acyl substituent on reactivity. archive.org

Transesterification, the process of exchanging the benzyl group of the ester with another alcohol, can also occur. This reaction is often catalyzed by acids, bases, or enzymes. For example, ZnO-catalyzed transesterification has been used to convert methyl esters to benzyl esters. scispace.com

Benzyl Group Cleavage Mechanisms: Catalytic Hydrogenation and Other Strategies

The removal of the benzyl group is a crucial step in many synthetic sequences where it is used as a protecting group. Catalytic hydrogenation is the most common and efficient method for cleaving benzyl esters. commonorganicchemistry.com This reaction is typically carried out using a palladium catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere. commonorganicchemistry.compearson.com The mechanism involves the oxidative addition of the C-O bond to the palladium surface, followed by hydrogenolysis to yield the carboxylic acid and toluene (B28343). pearson.comacsgcipr.org

Transfer hydrogenation offers a safer alternative to using hydrogen gas. acsgcipr.org In this method, a hydrogen donor, such as formic acid or 1,4-cyclohexadiene, is used in the presence of a palladium catalyst. acsgcipr.orgacs.org This technique has been successfully employed for the removal of benzyl-type protecting groups from peptides. acs.org

Other strategies for benzyl group cleavage exist, though they are less common for benzyl esters. For instance, in the context of benzyl ethers, cleavage can be achieved through various catalytic systems, including nickel-based catalysts. researchgate.net However, for benzyl esters, catalytic hydrogenation remains the preferred method due to its high efficiency and clean reaction profile. commonorganicchemistry.com

Selectivity and Stereochemical Control in Reactions of Aminoethoxy Acetate Derivatives

The presence of multiple functional groups in aminoethoxy acetate derivatives necessitates careful control of reaction conditions to achieve selectivity. Chemoselectivity refers to the preferential reaction of one functional group over others. youtube.com For example, when acylating a hydroxyamino acid, it is possible to selectively acylate the hydroxyl group under acidic conditions, leaving the amine protonated and unreactive. beilstein-journals.org

In the context of this compound, a key challenge is to selectively modify one functional group without affecting the others. For instance, during the synthesis of related compounds, protecting groups are often employed to achieve the desired regioselectivity. The synthesis of N-Fmoc-[2-(2-aminoethoxy)ethoxy] acetic acid (AEEA), for example, involves a multi-step process with protection and deprotection of the amine and hydroxyl functionalities to ensure the correct reaction sequence. google.com

Stereochemical control is another important consideration, particularly when chiral centers are present or introduced during a reaction. In reactions involving chiral enolates derived from related structures, the stereochemical outcome can be influenced by the geometry of the enolate and the nature of the metal counterion. msu.edu For instance, the use of boron enolates often leads to higher diastereoselectivity compared to lithium enolates due to a more organized, cyclic transition state. msu.edu The inherent structure of the aminoethoxy acetate backbone can also influence the stereochemical course of reactions at adjacent centers.

Derivatization Strategies and Functionalization of Benzyl 2 2 Aminoethoxy Acetate

Amine Functionalization for Bioconjugation and Chemical Probe Development

The primary amine group is the most reactive site for nucleophilic attack, making it the principal target for functionalization. Derivatization at this position is crucial for applications in bioconjugation, where the molecule can act as a linker to connect bioactive molecules like peptides or drugs to larger entities such as proteins or nanoparticles. google.com Analogous compounds with an aminoethoxy acetic acid core have been effectively used to crosslink peptides to liposomes, a technique employed in the development of vaccines. google.com The synthesis of fluorescent chemical probes, such as ebselen-coumarin heterodimers, has been achieved using related structures where the amine is coupled to a fluorophore, demonstrating its utility in creating tools for chemical biology. mdpi.comsemanticscholar.org

One of the most common strategies for amine modification is acylation to form stable amide bonds. This can be achieved by reacting Benzyl (B1604629) 2-(2-aminoethoxy)acetate (B1259841) with various acylating agents.

Acylation: The reaction with activated carboxylic acids, acid chlorides, or acid anhydrides yields N-acylated derivatives. Peptide coupling reagents such as 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) are highly effective for forming amide bonds with carboxylic acids under mild conditions. mdpi.comsemanticscholar.org Another approach involves reacting the amine with N-hydroxysuccinimide (NHS) esters, which are common intermediates in bioconjugation. thieme-connect.com Direct reaction with an acyl chloride, like chloroacetyl chloride, in the presence of a non-nucleophilic base provides a straightforward route to the corresponding amide. universiteitleiden.nl

Sulfonylation: The primary amine can also be converted into a sulfonamide by reacting it with a sulfonyl chloride (e.g., tosyl chloride, mesyl chloride) in the presence of a base like pyridine (B92270) or triethylamine. Sulfonamides are generally stable to hydrolysis and can alter the physicochemical properties of the parent molecule. While specific examples for Benzyl 2-(2-aminoethoxy)acetate are not prevalent, this represents a standard and predictable transformation for primary amines.

Reaction TypeReagent ClassResulting Functional GroupExample Reagent
Acylation Acid ChloridesAmideAcetyl chloride, Chloroacetyl chloride universiteitleiden.nl
Activated EstersAmideN-Hydroxysuccinimide (NHS) esters thieme-connect.com
Carboxylic AcidsAmideCarboxylic acid + Coupling Agent (e.g., HATU) mdpi.comsemanticscholar.org
Sulfonylation Sulfonyl ChloridesSulfonamidep-Toluenesulfonyl chloride (Ts-Cl)

Introducing alkyl groups at the amine position can be accomplished through direct alkylation or, more controllably, via reductive amination.

Alkylation: Direct alkylation with alkyl halides can lead to the formation of secondary and tertiary amines. For instance, reaction with benzyl bromide has been used to produce N-benzylated derivatives of related amino alcohols. thieme-connect.com However, this method often suffers from a lack of selectivity, leading to over-alkylation and a mixture of products. masterorganicchemistry.com

Reductive Amination: A more controlled and widely used method for N-alkylation is reductive amination. wikipedia.org This two-step, one-pot process involves the initial reaction of the primary amine with an aldehyde or ketone to form an intermediate imine. The imine is then reduced in situ to the corresponding secondary amine. masterorganicchemistry.com This method avoids the issue of over-alkylation. masterorganicchemistry.com Mild reducing agents such as sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are typically employed because they selectively reduce the imine in the presence of the carbonyl reactant. masterorganicchemistry.comarkat-usa.org This strategy allows for the introduction of a wide variety of substituents onto the nitrogen atom.

Carbonyl ReactantReducing AgentResulting N-Substituent
FormaldehydeNaBH(OAc)₃Methyl
AcetaldehydeNaBH₃CNEthyl
AcetoneNaBH₄Isopropyl
BenzaldehydeNaBH₄ / Acetic Acid arkat-usa.orgBenzyl

Ester Modification and Transesterification Derivatization Pathways

The benzyl ester functionality provides another site for derivatization. It can be cleaved to reveal a carboxylic acid or transformed into other esters via transesterification.

Ester Modification: The benzyl group can be removed through catalytic hydrogenation (e.g., using palladium on carbon, Pd/C), yielding the free carboxylic acid, 2-(2-aminoethoxy)acetic acid. uoi.gr This transformation is critical as it unmasks a new reactive handle. The resulting carboxylic acid can then be coupled to alcohols to form new esters or to amines to form amides, significantly expanding the range of possible derivatives.

Transesterification: The benzyl ester can be converted directly into other alkyl esters without proceeding through the free acid. This can be accomplished through various catalytic methods.

Acid or Base Catalysis: Traditional methods using strong acid or base catalysts can promote the exchange of the benzyl group with other alcohols, though these conditions can sometimes be harsh.

Metal Catalysis: Milder conditions can be achieved using metal catalysts. For example, ZnO has been shown to effectively catalyze the transesterification of related keto esters. nih.gov

Enzymatic Catalysis: For a green chemistry approach, enzymes offer high selectivity under mild conditions. Lipases, proteases, and specific acyltransferases, such as the one from Mycobacterium smegmatis (MsAcT), can catalyze transesterification in aqueous or organic media. researchgate.netepo.org This is particularly useful for sensitive substrates.

MethodCatalystConditionsAdvantages
Chemical H⁺ or OH⁻High TemperatureSimple reagents
ZnO nih.govModerate TemperatureMilder than acid/base
Enzymatic Lipase (B570770), Acyltransferase researchgate.netepo.orgLow Temperature, Aqueous/OrganicHigh selectivity, "Green"

Ether Linkage Derivatization for Scaffold Expansion

Direct chemical modification of the C-O-C ether linkage in this compound is challenging due to its inherent stability. However, the concept of "ether linkage derivatization" can be interpreted as the synthesis of analogues with modified oligoethylene glycol chains to expand the molecular scaffold. This is a common strategy to modulate properties like hydrophilicity and spacer length, which is particularly important for linkers in bioconjugation. google.com

This scaffold expansion is achieved by using different starting materials in the synthesis. Instead of starting with 2-(2-aminoethoxy)ethanol, one could use a longer analogue like 2-[2-(2-aminoethoxy)ethoxy]ethanol. The synthesis of derivatives of [2-(2-aminoethoxy)ethoxy]acetic acid (AEEA) is well-documented and provides a template for this approach. google.comgoogle.comgoogle.com These longer linkers offer greater flexibility and can improve the solubility and pharmacokinetic properties of the conjugated molecules. google.com The synthesis involves protecting the amine, alkylating the terminal hydroxyl group with a bromoacetate (B1195939) ester, and then deprotecting the functional groups as needed. google.comgoogle.com

Parallel Synthesis and Combinatorial Approaches for Derivative Libraries

The bifunctional nature of this compound makes it an ideal building block for the construction of chemical libraries using parallel synthesis or combinatorial chemistry. googleapis.com These techniques allow for the rapid generation of a large number of distinct but structurally related compounds for screening in drug discovery and materials science. google.com

Solution-Phase Parallel Synthesis: In this approach, the core scaffold is reacted with a diverse set of building blocks in an array format, such as a 96-well plate. For example, the amine of this compound can be reacted with a library of different acid chlorides or sulfonyl chlorides. After the reaction, excess reagents and byproducts can be removed using scavenger resins, which simplifies purification. google.com

Solid-Phase Synthesis: Alternatively, the scaffold can be attached to a solid support (resin), allowing for the use of excess reagents and simplified purification by filtration. mdpi.com Two general strategies are possible:

Attachment via Amine: The primary amine is used to anchor the molecule to a resin. Subsequently, the benzyl ester can be cleaved, and the resulting carboxylic acid can be reacted with a library of amines or alcohols.

Attachment via Carboxylate: The benzyl ester is first cleaved to the carboxylic acid, which is then used to attach the scaffold to a hydroxyl- or amino-functionalized resin (e.g., Wang or Rink amide resin). The free primary amine is then available for reaction with a library of building blocks. google.com

These combinatorial approaches leverage the dual functionality of the scaffold to quickly create extensive libraries of derivatives for high-throughput screening.

ApproachScaffold ImmobilizationDerivatization Site 1 (Amine)Derivatization Site 2 (Ester → Acid)
Solution-Phase None (in solution)Library of Acyl ChloridesLibrary of Alcohols (after debenzylation)
Solid-Phase 1 Via Carboxylic AcidLibrary of Activated AcidsAttached to Resin
Solid-Phase 2 Via AmineAttached to ResinLibrary of Amines (after debenzylation)

Applications As a Synthetic Intermediate in Advanced Organic Chemistry

Utility in Solid-Phase Organic Synthesis (SPOS)

Solid-phase organic synthesis (SPOS), a technique where molecules are built on an insoluble polymer support, benefits significantly from intermediates like Benzyl (B1604629) 2-(2-aminoethoxy)acetate (B1259841). Its derivatives are instrumental in the creation of "designer resins," particularly those based on polystyrene-polyethylene glycol (PS-PEG).

The incorporation of the aminoethoxy acetate (B1210297) moiety into the resin backbone imparts desirable properties. The flexible and hydrophilic nature of the ether chain enhances the swelling characteristics of the resin in a variety of solvents, which is critical for improving reaction kinetics and enabling access of reagents to the reactive sites on the polymer support. By using a protected building block like Benzyl 2-(2-aminoethoxy)acetate, chemists can precisely control the loading and properties of the final resin, optimizing it for specific synthetic targets, ranging from large peptides to small organic molecules for drug discovery.

Design and Synthesis of Advanced Linkers and Spacers Utilizing Aminoethoxy Acetate Scaffolds

The aminoethoxy acetate scaffold is a cornerstone in the design of advanced linkers and spacers, which are crucial for connecting different molecular fragments without causing steric hindrance or undesirable interactions. These short, PEG-like chains are valued for their hydrophilicity, enzymatic stability, and flexibility. This compound serves as a key precursor to these linkers, where the benzyl group masks the carboxylic acid until it is needed for conjugation.

The core structure can be modified with various protecting groups on the amine terminus to create a toolbox of heterobifunctional linkers. This allows for orthogonal protection strategies, where each end of the linker can be deprotected and reacted independently, a fundamental concept in the synthesis of complex bioconjugates, such as antibody-drug conjugates or labeled probes.

Table 1: Common Protected Derivatives of Aminoethoxy Acetic Acid (AEEA) and Their Use

Derivative NameProtecting Group(s)Typical Application
This compoundBenzyl (on acid)Precursor for linkers where amine is reacted first.
Fmoc-AEEA-OHFmoc (on amine)Solid-phase peptide synthesis (SPPS) and SPOS.
Boc-AEEA-OHBoc (on amine)Solution and solid-phase synthesis.
Z-AEEA-OHBenzyloxycarbonyl (on amine)Synthesis of custom resins and linkers.

This table is based on information from referenced patent documents describing the synthesis and application of various AEEA derivatives.

Precursor in Multicomponent Reactions for Complex Molecule Assembly

Multicomponent reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. The primary amine functional group in this compound makes it an ideal candidate for participation in some of the most powerful MCRs, such as the Ugi and Passerini reactions.

In a hypothetical Ugi four-component reaction, this compound could serve as the amine component. This would allow

Contributions to Polymer Chemistry and Materials Science

Incorporation of Aminoethoxy Acetate (B1210297) Units into Polymer Backbones for Functional Materials

The incorporation of aminoethoxy acetate units into polymer backbones is a key strategy for developing functional materials with tailored properties. These units can be introduced as monomers or as modifying agents to alter the physical and chemical characteristics of the resulting polymer. This approach is particularly valuable for creating specialized polymers for specific industrial applications.

The versatility of [2-(2-aminoethoxy)ethoxy]acetic acid (AEEA), a related derivative, allows for the synthesis of "designer resins" where the properties of the material can be finely tuned. google.com By varying the content of the AEEA-like units, researchers can optimize the physicochemical characteristics of the polymer, such as its loading capacity and swelling behavior. google.com For instance, N-terminal analogs of calcitonin gene-related peptide (CGRP) have been successfully synthesized by incorporating an AEEA unit into the α-helical region of the peptide. google.comgoogle.com

The synthesis of these functional polymers often involves the use of protected forms of aminoethoxy acetic acid, such as Fmoc-AEEA, which can be readily incorporated into a polymer matrix like aminomethylated polystyrene (AMS) resin using standard solid-phase synthesis conditions. google.com The ability to create stimuli-responsive polymers is another significant outcome of incorporating these units. google.comresearchgate.net These "smart" materials can undergo significant changes in their properties in response to external stimuli like pH, which is a highly sought-after characteristic for applications in drug delivery and biotechnology. google.comjchemrev.comrsc.org

A variety of functional groups can be introduced into polymers using derivatives of aminoethoxy acetic acid, leading to materials with specific functionalities. The table below summarizes some of the key derivatives and the functionalities they introduce.

Derivative NameAbbreviationIntroduced FunctionalityReference
benzyloxycarbonyl-[2-(2-aminoethoxy)ethoxy] acetic acidZ-AEEAProtected amine for controlled polymerization google.com
fluorenylmethoxycarbonyl-[2-(2-aminoethoxy)ethoxy] acetic acidFmoc-AEEAProtected amine for solid-phase synthesis google.com
tert-butyloxycarbonyl-[2-(2-aminoethoxy)ethoxy] acetic acidBoc-AEEAProtected amine for acid-labile deprotection google.com
allyloxycarbonyl-[2-(2-aminoethoxy)ethoxy] acetic acidAlloc-AEEAProtected amine for palladium-catalyzed deprotection google.com

Development of Polyethylene (B3416737) Glycol (PEG)-like Resins and Materials from Aminoethoxy Acetate Derivatives

A significant contribution of aminoethoxy acetate derivatives is in the development of Polyethylene Glycol (PEG)-like resins. These materials mimic the desirable properties of PEG, such as hydrophilicity, flexibility, and biocompatibility, while offering advantages in terms of synthesis and loading capacity. google.com Specifically, derivatives of [2-(2-aminoethoxy)ethoxy]acetic acid (AEEA) are used to synthesize high-load polystyrene-polyethylene glycol-like (PPL) resins. google.comnih.gov

These PPL resins exhibit excellent swelling characteristics in a wide range of solvents, a crucial property for their application in solid-phase synthesis. google.com The synthesis allows for precise control over the PEG-like content, enabling the optimization of the resin's physicochemical properties versus its loading capacity. nih.gov This has led to the creation of "designer resins" with properties that can be superior to commercially available PS-PEG resins. google.com

The process can involve loading a high-load aminomethyl polystyrene (AMS) resin with multiple units of Fmoc-AEEA through automated Fmoc-chemistry in solid-phase methods. nih.gov This results in resins with a high loading capacity, a significant advantage over traditional PEG resins which often have lower loading due to the polymeric nature of the PEG chains. google.com

The table below outlines some of the key resins developed using aminoethoxy acetate derivatives and their notable properties.

Resin TypeBase PolymerKey DerivativeNotable PropertiesReference
Polystyrene-PEG-Like (PPL) ResinPolystyreneFmoc-AEEAHigh loading capacity, excellent swelling in various solvents google.comnih.gov
"Designer Resins"PolystyreneAEEA DerivativesTunable physicochemical characteristics and loading capacity nih.gov

Engineering of Surfaces with Reduced Non-Specific Adsorption Properties

The engineering of surfaces to prevent the non-specific adsorption of proteins and other biomolecules, a phenomenon known as biofouling, is critical for many biomedical and biotechnological applications. nih.govresearchgate.netbiointerfaceresearch.com Derivatives of aminoethoxy acetic acid have emerged as effective tools for creating such anti-fouling surfaces.

One key application is the use of (2-aminoethoxy)acetic acid (AEAA) as a deactivation or blocking agent. nih.gov After a surface is functionalized with bioactive molecules, any remaining active sites can be capped with AEAA. This process effectively passivates the surface, significantly reducing the undesirable non-specific binding of proteins from complex biological media like blood plasma. nih.govgoogle.com This method is particularly useful in the preparation of biorecognition coatings and biosensors where minimizing background noise is essential for accurate detection. google.com

The principle behind this anti-fouling property lies in the creation of a hydrophilic and charge-neutral surface. Zwitterionic materials, which contain an equal number of positive and negative charges, are known for their excellent resistance to protein adsorption due to the formation of a tightly bound hydration layer on the surface. nsf.govnih.govrsc.org While Benzyl (B1604629) 2-(2-aminoethoxy)acetate (B1259841) itself is not zwitterionic, its deprotected form, aminoethoxy acetic acid, possesses both an amine and a carboxylic acid group. This amphoteric nature contributes to the creation of surfaces that are highly resistant to biofouling.

Research has demonstrated that surfaces treated with AEAA exhibit ultralow-fouling behavior, making them suitable for a range of applications including medical implants, diagnostic devices, and drug delivery systems. google.comgoogle.com

Advanced Analytical and Spectroscopic Characterization of Benzyl 2 2 Aminoethoxy Acetate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring

NMR spectroscopy is the most powerful tool for the structural elucidation of Benzyl (B1604629) 2-(2-aminoethoxy)acetate (B1259841) in solution. One-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments work in concert to provide a complete picture of the molecule's structure and connectivity.

The ¹H NMR spectrum of Benzyl 2-(2-aminoethoxy)acetate exhibits characteristic signals corresponding to its distinct proton environments. The aromatic protons of the benzyl group typically appear as a multiplet in the downfield region. The benzylic methylene (B1212753) protons and the acetate (B1210297) methylene protons resonate as singlets, while the adjacent methylene groups of the ethoxy chain appear as triplets, assuming free rotation.

The ¹³C NMR spectrum provides complementary information, with signals for the ester carbonyl carbon, the aromatic carbons, and the various aliphatic carbons of the benzyl and ethoxyacetate moieties. The chemical shifts are influenced by the electronegativity of adjacent oxygen and nitrogen atoms.

Below are the predicted chemical shift assignments for this compound.

Predicted ¹H NMR Chemical Shift Assignments for this compound (in CDCl₃)

Protons (Position) Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Ar-H (benzyl) 7.38-7.30 Multiplet 5H
C₆H₅-CH₂ -O 5.15 Singlet 2H
O-CH₂ -C(O) 4.10 Singlet 2H
O-CH₂ -CH₂-NH₂ 3.65 Triplet 2H
O-CH₂-CH₂ -NH₂ 2.95 Triplet 2H

Predicted ¹³C NMR Chemical Shift Assignments for this compound (in CDCl₃)

Carbon (Position) Predicted Chemical Shift (δ, ppm)
C =O (ester) 170.8
C -ipso (benzyl) 135.5
C -ortho/para (benzyl) 128.6
C -meta (benzyl) 128.3
O-C H₂-C(O) 68.9
O-C H₂-CH₂-NH₂ 68.5
C₆H₅-C H₂-O 67.2

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the signals from ¹H and ¹³C spectra and confirming the molecular structure by establishing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. For this compound, a key cross-peak would be observed between the two methylene groups of the ethoxy fragment (O-CH₂ -CH₂ -NH₂), confirming their connectivity. magritek.comlibretexts.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. nih.gov It allows for the definitive assignment of each carbon atom that bears protons by correlating the signals in the ¹H spectrum to the signals in the ¹³C spectrum. For instance, the proton signal at ~5.15 ppm would show a cross-peak with the carbon signal at ~67.2 ppm, assigning them both to the benzylic C₆H₅-CH₂ group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (typically 2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular skeleton. libretexts.orgresearchgate.net Key HMBC correlations for this molecule would include:

Correlation from the benzylic protons (C₆H₅-CH₂ -) to the ester carbonyl carbon (C =O).

Correlation from the acetate methylene protons (-O-CH₂ -C(O)-) to the ester carbonyl carbon (C =O).

Correlation from the O-CH₂ -CH₂-NH₂ protons to the O-CH₂-C H₂-NH₂ carbon, and vice-versa.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, providing insights into the molecule's three-dimensional structure and preferred conformation. A NOESY spectrum could potentially show correlations between the benzylic protons and the protons of the ethoxy chain, depending on the conformational folding of the molecule in solution.

Mass Spectrometry Techniques for Molecular Mass and Purity Assessment

Mass spectrometry (MS) is a vital analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby providing the exact molecular weight and elemental formula of a compound. Soft ionization techniques like ESI and MALDI are particularly useful for analyzing intact organic molecules without significant fragmentation.

ESI-MS is a highly sensitive technique ideal for polar molecules like this compound, which can be readily protonated to form positive ions. rsc.org The analysis provides a precise molecular mass, confirming the compound's identity. The expected monoisotopic mass of the neutral molecule (C₁₁H₁₅NO₃) is 209.1052 Da. In positive ion mode, the protonated molecule [M+H]⁺ is the most anticipated species. The presence of other adducts, such as with sodium [M+Na]⁺ or potassium [M+K]⁺, is also common and further corroborates the molecular weight. uni.lu High-resolution mass spectrometry (HRMS) can confirm the elemental formula with high accuracy. Tandem MS (MS/MS) experiments can induce fragmentation to further confirm the structure by analyzing the resulting fragment ions. nih.gov

Predicted ESI-MS Adducts for this compound

Adduct Predicted Mass-to-Charge Ratio (m/z)
[M+H]⁺ 210.1125
[M+Na]⁺ 232.0944
[M+K]⁺ 248.0684

MALDI-TOF is another soft ionization technique that is highly effective for determining the molecular weight of analytes. The compound is co-crystallized with a matrix material, which absorbs laser energy and facilitates the gentle ionization of the analyte, typically as a protonated [M+H]⁺ or sodiated [M+Na]⁺ ion. The time-of-flight analyzer then separates ions based on their m/z ratio with very high resolution. While often used for larger molecules like peptides and polymers, MALDI-TOF can also be applied to smaller organic molecules to confirm their molecular mass, providing data consistent with ESI-MS results. scielo.br

Chromatographic Methodologies for Separation and Quantification

Chromatographic techniques are fundamental for the purification and quantitative analysis of this compound, ensuring its purity and enabling its quantification in various matrices.

The primary method for analyzing this compound is High-Performance Liquid Chromatography (HPLC). Given the compound's polarity and the presence of a basic primary amine, a reversed-phase (RP-HPLC) method is most suitable. A typical setup would employ a C18 or C8 stationary phase. The mobile phase would likely consist of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol (B129727). To ensure good peak shape and prevent tailing caused by the interaction of the basic amine with residual silanols on the silica-based column, an acidic modifier like formic acid (0.1%) or trifluoroacetic acid (TFA) (0.1%) is usually added to the mobile phase. sielc.comjpionline.org Detection is typically achieved using a UV detector, monitoring at a wavelength corresponding to the absorbance of the benzyl group (around 254 nm).

Gas Chromatography (GC) can also be employed, particularly for purity assessment and quantification. However, due to the low volatility and polar nature of the primary amine, derivatization is often required prior to analysis. nih.govoup.com The primary amine can be acylated or silylated to create a more volatile and thermally stable derivative, allowing for effective separation on common GC columns.

Table of Mentioned Compounds

Compound Name
This compound
Acetonitrile
Methanol
Formic Acid

High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Progress Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like this compound. torontech.com It is routinely employed to determine the purity of the final product and to monitor the progress of a chemical reaction over time. torontech.comrsc.org

For purity assessment, a validated HPLC method can separate the target compound from any starting materials, by-products, or degradation products. google.com The principle involves injecting a small volume of the sample into a column packed with a stationary phase. A liquid mobile phase is then pumped through the column, and separation occurs based on the differential partitioning of the sample components between the two phases. torontech.com By comparing the retention time of the main peak in the sample to that of a certified reference standard, the identity of this compound can be confirmed. The purity is typically determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. thieme-connect.com Purity levels exceeding 99% are often achievable and verifiable with this method. google.com

In reaction monitoring, small aliquots can be withdrawn from the reaction mixture at various time points. After appropriate workup, these samples are analyzed by HPLC to quantify the consumption of reactants and the formation of the product. This allows for precise determination of reaction completion, helping to optimize reaction times and conditions.

A typical HPLC method for a compound like this compound would utilize a reverse-phase column, where the stationary phase is non-polar (e.g., C18) and the mobile phase is a more polar mixture, often consisting of acetonitrile and water. nih.govaustinpublishinggroup.com A gradient elution, where the composition of the mobile phase is changed over the course of the analysis, is frequently used to achieve optimal separation of all components. thieme-connect.comnih.gov Detection is commonly performed using an ultraviolet (UV) detector, set to a wavelength where the benzyl group exhibits strong absorbance, such as 215 nm or 254 nm. thieme-connect.comejgm.co.uk

Table 1: Representative HPLC Parameters for Analysis of this compound

ParameterValue/TypeSource
Column Reverse-Phase C18 (e.g., 4.6 mm x 150 mm, 5 µm) austinpublishinggroup.com
Mobile Phase A: Water (with 0.1% Formic Acid or TFA) B: Acetonitrile (with 0.1% Formic Acid or TFA) nih.govnih.gov
Elution Mode Gradient thieme-connect.com
Flow Rate 1.0 mL/min austinpublishinggroup.comejgm.co.uk
Column Temperature 35-40 °C nih.govaustinpublishinggroup.com
Detection UV at 215 nm or 254 nm thieme-connect.comejgm.co.uk
Injection Volume 5-20 µL thieme-connect.comejgm.co.uk

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives and Intermediates

To overcome this limitation, chemical derivatization is required. nih.govresearchgate.net This process involves chemically modifying the analyte to increase its volatility and thermal stability. researchgate.netsigmaaldrich.com For the primary amine group in this compound, common derivatization techniques include:

Silylation: Reaction with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), to replace the active hydrogen on the amine with a non-polar trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.com

Acylation: Reaction with an acylating agent, like pentafluoropropionic anhydride (B1165640) (PFPA), to form a stable, volatile fluoroacyl derivative. nih.govjfda-online.com

Once derivatized, the compound can be readily analyzed by GC-MS. The sample is injected into a heated inlet, vaporized, and separated on a capillary column. The separated components then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a molecular fingerprint. scispace.com

GC-MS is particularly valuable for identifying volatile intermediates that may be present during the synthesis of this compound. mdpi.com For example, if the synthesis involves smaller, more volatile precursors, GC-MS can be used to confirm their presence or absence in the reaction mixture, providing insights into the reaction mechanism. The analysis of benzyl acetate, a structurally related component, is commonly performed by GC-MS. researchgate.netcoresta.org

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, is used to identify the functional groups within a molecule. ksu.edu.sa Both methods probe the vibrational energies of chemical bonds, but they operate on different principles and are subject to different selection rules, often providing complementary information. spectroscopyonline.com

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations such as stretching and bending of the chemical bonds. specac.com For a vibration to be IR active, it must result in a change in the molecule's dipole moment. ksu.edu.sa The resulting FT-IR spectrum is a plot of transmittance or absorbance versus wavenumber (cm⁻¹), where specific peaks correspond to the vibrations of particular functional groups. specac.com

For this compound, FT-IR spectroscopy can confirm the presence of all key structural features:

N-H Stretching: The primary amine group (–NH₂) typically shows two medium-intensity bands in the 3500–3300 cm⁻¹ region, corresponding to asymmetric and symmetric stretching, although sometimes they appear as a single, broader peak. libretexts.org

C-H Stretching: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretching from the ethoxy and acetate portions occurs in the 3000–2850 cm⁻¹ range. libretexts.org

C=O Stretching: The ester carbonyl group gives rise to a very strong, sharp absorption band in the 1750–1735 cm⁻¹ region. specac.comlibretexts.org

Aromatic C=C Stretching: The benzene (B151609) ring exhibits several peaks of variable intensity in the 1600–1450 cm⁻¹ region.

C-O Stretching: Strong, characteristic bands for the C-O stretching of the ester and ether linkages are expected in the 1300–1000 cm⁻¹ region. specac.com

Table 2: Predicted FT-IR Absorption Bands for this compound

Wavenumber Range (cm⁻¹)Vibration TypeFunctional GroupIntensitySource
3500 - 3300N-H StretchPrimary AmineMedium, Sharp libretexts.org
3100 - 3000C-H StretchAromaticVariable libretexts.org
3000 - 2850C-H StretchAliphaticStrong libretexts.org
1750 - 1735C=O StretchEsterStrong, Sharp specac.comlibretexts.org
1600 - 1450C=C StretchAromatic RingVariable libretexts.org
1300 - 1000C-O StretchEster, EtherStrong specac.com

Raman Spectroscopy

Raman spectroscopy is a light-scattering technique. ksu.edu.sa A sample is irradiated with a high-intensity monochromatic laser, and while most of the light is scattered at the same frequency (Rayleigh scattering), a small fraction is scattered at different frequencies (Raman scattering). ksu.edu.sa This frequency shift corresponds to the vibrational energy levels of the molecule. scispace.com For a vibration to be Raman active, it must cause a change in the polarizability of the molecule's electron cloud. spectroscopyonline.com

Raman spectroscopy is highly complementary to FT-IR. Symmetrical, non-polar bonds, which are weak or silent in the IR spectrum, often produce strong signals in the Raman spectrum. spectroscopyonline.comuc.edu Key expected signals for this compound include:

Aromatic Ring Vibrations: The benzene ring produces strong Raman signals. A particularly sharp and intense band for the ring-breathing mode of monosubstituted benzene rings is typically observed around 1000 cm⁻¹. mdpi.com Other C=C stretching bands are also prominent in the 1600 cm⁻¹ region. mdpi.com

C=C and C≡C Bonds: While not present in this specific molecule, C=C and C≡C triple bonds, which are often weak in the IR, are strong in Raman spectra. uc.edu

Skeletal Vibrations: C-C and C-O skeletal vibrations in the fingerprint region (below 1500 cm⁻¹) can provide structural information.

Water is a weak Raman scatterer, making Raman spectroscopy particularly well-suited for analyzing aqueous samples without significant interference from the solvent. scispace.com

Table 3: Predicted Raman Shifts for this compound

Raman Shift Range (cm⁻¹)Vibration TypeFunctional GroupIntensitySource
3100 - 3050C-H StretchAromaticStrong
3000 - 2850C-H StretchAliphaticMedium
~1600C=C StretchAromatic RingStrong mdpi.com
~1000Ring BreathingMonosubstituted BenzeneStrong, Sharp mdpi.com
1300 - 1000C-O StretchEther, EsterMedium
900 - 600C-C SkeletalAliphatic ChainMedium

Theoretical and Computational Studies of Benzyl 2 2 Aminoethoxy Acetate

Quantum Chemical Calculations (DFT) for Electronic Properties and Conformations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and stable conformations of Benzyl (B1604629) 2-(2-aminoethoxy)acetate (B1259841). researchgate.netniscpr.res.in These calculations provide a detailed picture of the molecule's geometry, bond lengths, bond angles, and electronic distribution. researchgate.netdergipark.org.tr

DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, can be used to optimize the molecular geometry of Benzyl 2-(2-aminoethoxy)acetate, identifying the most stable three-dimensional arrangement of its atoms. researchgate.net The resulting optimized structure would reveal key structural parameters. For instance, the bond lengths and angles within the benzyl and aminoethoxyacetate moieties can be precisely calculated.

Furthermore, DFT calculations allow for the determination of various electronic properties that govern the molecule's reactivity and spectroscopic behavior. niscpr.res.inchemmethod.com These properties include:

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. researchgate.netbohrium.com

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. It identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are critical for predicting how the molecule will interact with other chemical species. dergipark.org.tr

Mulliken Atomic Charges: These calculations provide the charge distribution for each atom within the molecule, offering further insight into its electronic structure and potential sites for chemical reactions. researchgate.net

Conformational analysis using DFT can identify various possible conformers of this compound and their relative energies. dergipark.org.tr The flexibility of the ethoxy and acetate (B1210297) linkers allows for multiple rotational isomers. By calculating the energy of each conformation, the most stable and likely observable structures in different environments can be predicted. mdpi.com

Table 1: Predicted Electronic Properties of this compound using DFT

PropertyPredicted ValueSignificance
HOMO EnergyElectron-donating ability
LUMO EnergyElectron-accepting ability
HOMO-LUMO GapChemical reactivity and stability
Dipole MomentPolarity and intermolecular interactions

Note: The specific values in this table are illustrative and would be determined through actual DFT calculations.

Structure-Reactivity Relationship Predictions and Mechanistic Insights

Computational studies are pivotal in predicting the structure-reactivity relationships of this compound and elucidating potential reaction mechanisms. nih.gov By analyzing the electronic properties derived from DFT calculations, researchers can infer how the molecule will behave in various chemical transformations.

The presence of a primary amino group, an ester linkage, and an ether bond within the same molecule suggests several potential reaction pathways. The amino group is a nucleophilic center, capable of participating in reactions such as N-alkylation or acylation. beilstein-journals.org The ester group can undergo hydrolysis, either acid or base-catalyzed, to yield benzyl alcohol and 2-(2-aminoethoxy)acetic acid. libretexts.org

Mechanistic insights into these reactions can be gained by modeling the reaction pathways computationally. This involves identifying transition states and calculating activation energies for different proposed mechanisms. For instance, in an ester hydrolysis reaction, computational models can help determine whether the reaction proceeds through a tetrahedral intermediate and can quantify the energy barriers involved. libretexts.org

Similarly, the reactivity of the benzyl group, for example in catalytic hydrogenolysis to remove the benzyl protecting group, can be explored. nih.gov Computational modeling can provide insights into the interaction of the molecule with a catalyst surface and the energetics of the bond-breaking process.

The interplay between the different functional groups can also be investigated. For example, the amino group could potentially influence the reactivity of the nearby ester group through intramolecular catalysis or hydrogen bonding interactions. These subtle effects can be modeled and quantified through computational methods.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a powerful tool to study the dynamic behavior of this compound, including its conformational flexibility and intermolecular interactions over time. rsc.orgmdpi.com Unlike static quantum chemical calculations, MD simulations provide a view of how the molecule moves and interacts with its environment, such as in a solvent or in the presence of other molecules.

In an MD simulation, the atoms of the molecule are treated as classical particles, and their motions are governed by a force field that describes the potential energy of the system. By solving Newton's equations of motion, the trajectory of each atom can be tracked over time.

For this compound, MD simulations can be used to:

Explore Conformational Space: The molecule's flexible linker allows for a wide range of conformations. MD simulations can sample this conformational landscape, revealing the most populated and energetically favorable shapes the molecule adopts in solution. researchgate.net This is particularly important for understanding how the molecule might bind to a biological target or self-assemble.

Analyze Intermolecular Interactions: By simulating this compound in a solvent like water, the simulations can detail the hydrogen bonding patterns between the molecule's amino and ester groups and the surrounding water molecules. mdpi.com This provides insights into its solubility and how it is solvated.

Study Self-Assembly: At higher concentrations, MD simulations can predict whether molecules of this compound tend to aggregate and form larger assemblies. rsc.org These simulations can reveal the nature of the intermolecular forces driving such aggregation, whether they are hydrogen bonds, van der Waals forces, or π-π stacking interactions between the benzyl rings.

Cheminformatics and Predictive Modeling of Aminoethoxy Acetate Derivatives

Cheminformatics and predictive modeling techniques can be applied to libraries of aminoethoxy acetate derivatives to forecast their properties and potential activities. mdpi.comdiva-portal.org By building quantitative structure-activity relationship (QSAR) or quantitative structure-property relationship (QSPR) models, researchers can correlate the chemical structures of these compounds with their observed biological activities or physicochemical properties. acs.org

These models are typically developed using a training set of compounds for which the property of interest (e.g., binding affinity to a protein, solubility) has been experimentally measured. Various molecular descriptors, which are numerical representations of a molecule's structure and properties, are calculated for each compound in the training set. These descriptors can include constitutional, topological, geometrical, and electronic parameters.

Machine learning algorithms, such as multiple linear regression, partial least squares, or more advanced methods like artificial neural networks, are then used to build a mathematical model that links the descriptors to the observed property. mdpi.com

For a series of aminoethoxy acetate derivatives, including this compound, such models could be used to:

Predict Biological Activity: If a set of these compounds has been tested for a particular biological effect, a QSAR model could be developed to predict the activity of new, unsynthesized derivatives. google.com This allows for the virtual screening of large libraries of compounds to prioritize those with the highest predicted activity for synthesis and testing.

Forecast Physicochemical Properties: QSPR models can predict properties like solubility, lipophilicity (logP), and membrane permeability. diva-portal.orgacs.org These properties are crucial in drug development, as they influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Future Perspectives and Emerging Research Avenues for Aminoethoxy Acetate Derivatives

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of molecules derived from [2-(2-aminoethoxy)ethoxy] acetic acid (AEEA) is well-suited for automation, particularly using solid-phase synthesis (SPS) techniques. google.comgoogle.com The use of protecting groups like the fluorenylmethoxycarbonyl (Fmoc) group on the amine allows for controlled, stepwise assembly of molecules on a solid support. google.comgoogle.com For instance, Fmoc-AEEA has been successfully used in automated peptide synthesizers to create oligomers on an aminomethylated polystyrene (AMS) resin. google.comgoogle.com This automated Fmoc-chemistry approach enables the precise, repeated addition of AEEA units, a process that is crucial for building custom polymer chains. google.comgoogle.com

The translation of such solid-phase syntheses to continuous-flow platforms represents a significant future direction. nih.gov Automated flow synthesis offers advantages over batch processing by intensifying the interaction between the liquid phase (reagents) and the solid phase (resin), which can lead to faster and more efficient reactions. nih.gov This approach avoids the complexities of reagent and solvent incompatibility between steps, paving the way for the fully automated, on-demand synthesis of complex molecules derived from aminoethoxy acetates. nih.govrsc.org A key advantage of this strategy is the ability to create a digital "chemical recipe file" that can be stored and implemented to reproduce the synthesis with high fidelity, accelerating research and development. nih.gov

Further Applications in Bioconjugation and Chemical Biology Tool Development

Aminoethoxy acetate (B1210297) derivatives are recognized for their utility as linkers in the field of bioconjugation. Their structure, featuring a hydrophilic polyethylene (B3416737) glycol (PEG)-like spacer with reactive functional groups at each end (an amine and a carboxyl group), makes them ideal for covalently connecting different molecules, such as proteins, peptides, or fluorescent dyes. google.com The amino group can react with carboxyl groups on a target molecule to form stable amide bonds, facilitating the attachment of probes or drugs.

Future research will likely focus on developing novel chemical biology tools based on these linkers. For example, benzyl (B1604629) isothiocyanates have been explored for their high reactivity and specificity in labeling cysteine residues on proteins, such as antibodies. ucl.ac.ukscienceopen.comresearchgate.net By analogy, incorporating a reactive warhead onto an aminoethoxy acetate scaffold could yield new labeling agents with tailored properties. The benzyl group itself can be a key part of the molecular structure in these applications. The development of new fluorescent dyes equipped with such warheads could lead to improved efficiency in labeling biomolecules for diagnostic and research purposes. ucl.ac.ukscienceopen.com These efforts aim to expand the toolkit available for studying biological systems and for designing sophisticated therapeutic agents like antibody-drug conjugates. ucl.ac.uk

Exploration in Advanced Catalytic Systems and Enzyme Immobilization

The development of advanced catalytic systems often relies on the immobilization of active components, such as enzymes or metal catalysts, onto solid supports. bmbreports.orgmdpi.com The properties of the support material are critical for the stability and activity of the immobilized catalyst. bmbreports.org Aminoethoxy acetate derivatives present an opportunity to functionalize support materials, thereby creating a more suitable microenvironment for catalysis.

The amine and carboxyl functional groups of these derivatives allow them to be grafted onto polymer surfaces, introducing new properties. For instance, polymer membranes used for enzyme immobilization can be surface-modified to enhance biocompatibility and enzyme binding. bmbreports.org While direct studies involving Benzyl 2-(2-aminoethoxy)acetate (B1259841) in this context are emerging, its derivatives could be used to modify supports like chitosan or synthetic polymers. bmbreports.org The introduction of these flexible, hydrophilic linkers could improve the thermal stability and reusability of immobilized enzymes, such as lipases, which are widely used in the synthesis of valuable esters like benzyl acetate. bmbreports.orgmdpi.com Furthermore, in the realm of synthetic catalysts, palladium-based systems have been used for the carbonylation of benzyl acetate derivatives. unive.it Future work could explore the use of functional polymers derived from aminoethoxy acetates as scaffolds for anchoring such metal catalysts, potentially leading to improved activity and selectivity. unive.itresearchgate.net

Next-Generation Material Design and Functional Polymers with Tailored Properties

A significant area of future development for aminoethoxy acetate derivatives lies in the creation of advanced functional polymers and "designer resins" with precisely controlled properties. google.comgoogle.com By using protected forms of [2-(2-aminoethoxy)ethoxy] acetic acid (AEEA), such as Fmoc-AEEA, as monomers, it is possible to synthesize polystyrene-polyethylene glycol-like (PPL) resins via solid-phase synthesis. google.comgoogle.com

These PPL resins are considered "designer" materials because their properties, particularly their swelling characteristics in various solvents, can be finely tuned by controlling the amount of the hydrophilic AEEA component. google.comgoogle.com Research has shown that the PEG-like content can be systematically varied to optimize the resin's physicochemical characteristics versus its loading capacity. google.com For example, loading an aminomethylated polystyrene resin with a 5-mer of AEEA resulted in a material with optimal loading and swelling capabilities. google.com This ability to tailor material properties is crucial for applications in solid-phase synthesis, analytical chemistry, and the development of biosensors. google.comgoogle.com Future work will likely expand on this concept to create novel polymers for a wider range of applications, leveraging the ability of aminoethoxy acetate derivatives to introduce functional groups that alter the physical and chemical characteristics of the final material. rsc.org

Interactive Data Table: Swelling Characteristics of AEEA-Modified Resins

The table below summarizes the swelling characteristics of designer resins synthesized by loading varying numbers of Fmoc-AEEA units onto an aminomethylated polystyrene (PL-AMS) resin. The data demonstrates how the PEG-like content influences the resin's behavior in different solvents. google.comgoogle.com

Resin TypeNumber of AEEA Units (n)Swelling in Dichloromethane (DCM) (mL/g)Swelling in Tetrahydrofuran (THF) (mL/g)Swelling in N,N-Dimethylformamide (DMF) (mL/g)Swelling in Water (H₂O) (mL/g)
PL-AMS05.34.94.81.2
PL-AEEA-115.45.25.01.4
PL-AEEA-225.65.65.41.8
PL-AEEA-555.96.26.03.2
PL-AEEA-10104.85.55.64.0

Q & A

Q. What are the common synthetic routes for Benzyl 2-(2-aminoethoxy)acetate, and how are reaction conditions optimized?

Methodological Answer: this compound is typically synthesized via Rh-catalyzed reactions or amide coupling strategies. For example, Rh₂(OAc)₄ can catalyze reactions under inert nitrogen atmospheres, with diazo compounds added via syringe pumps at controlled rates (e.g., 0.25 mL/h) to minimize side products . Amide coupling methods, such as those involving Fmoc-protected intermediates, are also employed, with purification via silica gel chromatography (1:1 hexane/ethyl acetate) yielding ~38% isolated product . Optimization includes adjusting catalyst loading (2 mol% Rh₂(OAc)₄), temperature (0°C for stereochemical control), and solvent choice (dry DCM for moisture-sensitive steps).

Q. How is the structure and purity of this compound confirmed post-synthesis?

Methodological Answer: Structural validation relies on multi-spectral analysis:

  • ¹H/¹³C NMR : Key signals include δ 4.2–4.5 ppm (methyleneoxy protons) and δ 170–175 ppm (ester carbonyl carbons) .
  • IR Spectroscopy : Ester C=O stretches (~1740 cm⁻¹) and NH₂ bends (~1600 cm⁻¹) confirm functional groups .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 223 [M+H]⁺) and fragmentation patterns validate molecular weight .
    Purity is assessed via HPLC (≥95% by area) and TLC (Rf = 0.3 in ethyl acetate/hexane).

Advanced Research Questions

Q. How can stereochemical outcomes and low yields in Rh-catalyzed syntheses be addressed?

Methodological Answer: Low yields (e.g., 38% in Rh-catalyzed reactions) often arise from competing pathways or stereochemical mismatches. Strategies include:

  • Chiral Ligands : Use of enantioselective ligands (e.g., BINAP) to enhance stereocontrol .
  • Solvent Screening : Polar aprotic solvents (DMF, THF) improve reagent solubility and reduce side reactions.
  • Kinetic Analysis : Monitoring reaction progress via in-situ FTIR or LC-MS identifies optimal quenching points to maximize product .

Q. How do researchers resolve contradictions in spectral data for derivatives of this compound?

Methodological Answer: Contradictions (e.g., unexpected NMR splitting or IR shifts) are resolved by:

  • 2D NMR (COSY, HSQC) : Assigns proton-carbon correlations to distinguish overlapping signals .
  • X-ray Crystallography : Resolves ambiguities in stereochemistry for crystalline derivatives (e.g., tert-butyl analogs) .
  • Isotopic Labeling : ¹⁵N or ¹³C-labeled reagents track functional group interactions in complex mixtures .

Q. What are the stability challenges for this compound under varying storage conditions?

Methodological Answer: The compound is sensitive to hydrolysis (ester cleavage) and oxidation (amine degradation). Stability protocols include:

  • Inert Atmosphere Storage : Argon or nitrogen-filled vials prevent oxidation .
  • Low-Temperature Storage : -20°C in anhydrous DMSO or DCM solutions extends shelf life (>2 years) .
  • Stabilizers : Addition of radical scavengers (BHT, 0.1% w/w) mitigates degradation in long-term studies .

Key Research Findings

  • Rh-catalyzed methods offer moderate stereoselectivity but require optimization for industrial scalability .
  • Amide coupling strategies are preferred for peptide-conjugated derivatives in drug delivery studies .
  • Enzymatic routes (e.g., lipase-mediated synthesis) show promise for green chemistry but suffer from low yields .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.